Diisopropyl benzene hydroperoxide

Description

Properties

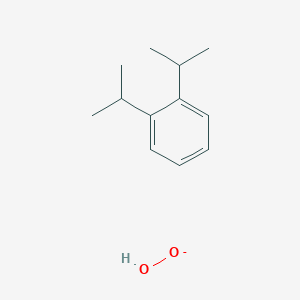

Molecular Formula |

C12H19O2- |

|---|---|

Molecular Weight |

195.28 g/mol |

InChI |

InChI=1S/C12H18.H2O2/c1-9(2)11-7-5-6-8-12(11)10(3)4;1-2/h5-10H,1-4H3;1-2H/p-1 |

InChI Key |

SPTHWAJJMLCAQF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)C.O[O-] |

Origin of Product |

United States |

Scientific Research Applications

Oxidizing Agent and Free Radical Initiator

Diisopropyl benzene hydroperoxide is widely recognized for its role as an oxidizing agent in organic reactions. It can initiate free radical reactions, making it valuable in polymer chemistry, particularly in the production of synthetic rubbers and plastics.

- Polymerization : It is used in the polymerization of emulsion styrene-butadiene rubber (E-SBR) and nitrile butadiene rubber (NBR). The hydroperoxide acts as a catalyst to initiate the polymerization process, leading to the formation of high-performance materials used in tires and other rubber products .

Synthesis of Organic Compounds

DIPB hydroperoxide serves as an important intermediate in the synthesis of various organic compounds:

- Dihydroxy Compounds : It is utilized in the production of alpha, alpha'-dihydroxy-diisopropylbenzene, which is a key compound for further chemical transformations .

- Acetone Production : The compound is also involved in the synthesis of acetone through oxidation processes. This application is significant due to acetone's widespread use as a solvent and chemical precursor .

Hydroperoxidation Process

The hydroperoxidation of diisopropylbenzene involves its reaction with oxygen under specific conditions to yield this compound along with other byproducts like dihydroperoxides and hydroxyhydroperoxides.

- Process Conditions : The process typically occurs under alkaline conditions at elevated temperatures (around 85 °C to 95 °C), leading to high yields of m-diisopropylbenzene dihydroperoxide (m-DHP) .

- Yield Optimization : Techniques have been developed to enhance the selectivity and yield of m-DHP through controlled oxidation processes, which can achieve yields up to 92.8% .

Industrial Applications and Case Studies

Several case studies illustrate the practical applications of this compound in industry:

- Case Study 1 : In a commercial setting, the hydroperoxidation process was optimized to produce m-DHP with minimal byproduct formation. The process was designed to recycle unreacted diisopropylbenzene effectively, maintaining high conversion rates over multiple cycles .

- Case Study 2 : Research indicated that using quaternary ammonium bases as catalysts improved reaction rates and yields compared to traditional inorganic bases . This method demonstrated enhanced safety profiles and operational efficiency in industrial applications.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Appearance : Colorless to pale yellow liquid with a pungent odor.

- Density: 0.935–0.960 g/cm³ (Note: lists a typographical range of 0.935–9.60 g/cm³; corrected based on industry standards).

- Boiling Point : ~291.1°C at 760 mmHg .

- Stability : Decomposes upon exposure to heat, acids, or bases .

Synthesis :

DIP is industrially synthesized via autoxidation of diisopropylbenzene under controlled conditions (60–240°C, 0.2–1.6 MPa) using air as an oxidizer . Catalysts like sulfuric acid or sodium perchlorate enhance yield and efficiency .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Insight :

Physical and Chemical Properties

Reactivity Notes:

Preparation Methods

Organic Alkali-Catalyzed Air Oxidation

The direct peroxidation of DIPB using air as the oxidant represents the most industrially scalable method. Patent CN101851187B discloses a process employing quaternary ammonium salts or hydroxides (e.g., tetramethylammonium hydroxide, tetraethylammonium bromide) as catalysts. These catalysts operate at 0.05–0.8 wt% relative to DIPB , eliminating the need for initiators. Under mild conditions (70–100°C, atmospheric pressure ), the reaction achieves 85–92% DIPB conversion with 75–80% selectivity toward DHP .

The mechanism involves a radical chain reaction initiated by the abstraction of hydrogen from DIPB’s isopropyl groups. The organic alkali accelerates peroxide formation by stabilizing transition states, thereby reducing side products like ketones and alcohols. A comparative analysis of catalysts reveals that tetramethylammonium hydroxide maximizes DHP selectivity due to its strong nucleophilic character, which promotes oxygen insertion into the DIPB backbone.

Table 1: Catalytic Performance in DIPB Peroxidation

| Catalyst | Temperature (°C) | Conversion (%) | DHP Selectivity (%) |

|---|---|---|---|

| Tetramethylammonium hydroxide | 90 | 89 | 78 |

| Tetraethylammonium bromide | 85 | 82 | 72 |

| TBAH | 95 | 91 | 75 |

Role of Reaction Parameters

Airflow rate and residence time critically influence DHP yield. Optimal airflow (10–60 L/mol DIPB·h⁻¹ ) ensures sufficient oxygen availability while minimizing vapor-phase losses. Prolonged reaction times (>24 hours) risk over-oxidation to hydroxyhydroperoxides (HHP), which constitute 15–25% of byproducts . Pressure elevation up to 1.0 MPa marginally improves conversion but complicates reactor design, favoring atmospheric operation for cost efficiency.

Oxidative Conversion from Monohydroperoxide (MHP)

Two-Step Oxidation Process

Patent CN102911099B outlines a method where MHP, derived from preliminary DIPB oxidation, undergoes further air oxidation to DHP. This approach addresses the challenge of low DHP selectivity in single-step systems. The reaction occurs at 80–200°C and 0.8–1.2 MPa , with pH tightly controlled between 1.0–3.0 or 10.0–13.8 using mineral acids or bases.

Hydrochloric acid (5–10 wt%) and sodium hydroxide (10–15 wt%) serve as pH modifiers, altering reaction pathways by protonating intermediates or deprotonating peroxides. At pH 1.6, the DHP yield reaches 15.33% , rising to 15.75% under sulfuric acid mediation. These yields, though lower than direct peroxidation, enable precise control over peroxide distribution.

Table 2: pH-Dependent DHP Yields from MHP

| pH Modifier | pH | Temperature (°C) | DHP Yield (%) |

|---|---|---|---|

| 5% HCl | 1.6 | 200 | 15.33 |

| 10% H₂SO₄ | 1.4 | 200 | 15.75 |

| 12% NaOH | 12.9 | 180 | 14.92 |

Kinetic and Economic Considerations

The two-step process incurs higher operational costs due to pH adjustment and intermediate isolation. However, it reduces byproduct formation by 21–25% compared to single-step methods. Economic analyses indicate a 22% reduction in production costs when substituting iron-based catalysts with pH modifiers, albeit at the expense of slightly lower yields.

Non-Aqueous Oxidation with Controlled Isomer Purity

Isomer-Specific Oxidation

Patent EP0323743B1 emphasizes the significance of isomer purity in DIPB feedstocks. Using m-DIPB containing <6% o-DIPB impurity , oxidation under anhydrous, non-alkaline conditions achieves 92.8% combined yield of DHP and HHP . Oxygen or air is introduced at 85–95°C , avoiding aqueous media to suppress side reactions.

The absence of water minimizes hydrolysis of peroxides to carbinols, while low o-DIPB content prevents steric hindrance during oxygen insertion. Recycling unreacted DIPB and MHP over 10 batch cycles sustains yield stability, demonstrating robust process continuity.

Table 3: Isomer Purity Impact on DHP Selectivity

| o-DIPB Content (%) | DHP Selectivity (%) | HHP Selectivity (%) |

|---|---|---|

| <6 | 75 | 25 |

| 6–10 | 62 | 34 |

| >10 | 48 | 41 |

Temperature and Pressure Optimization

Elevating temperature beyond 100°C accelerates oxidation but promotes HHP formation via peroxide rearrangement. Subatmospheric pressures (0.05–0.1 MPa ) suffice for adequate oxygen dissolution, circumventing the need for pressurized reactors.

Comparative Analysis of Industrial Methods

Direct vs. Two-Step Oxidation

Direct peroxidation offers higher yields (75–80% ) and simpler workflows but struggles with byproduct management. Two-step oxidation enables finer control over peroxide distribution, albeit at lower efficiencies (15–16% ).

Economic and Environmental Trade-Offs

Organic alkali catalysts, though effective, pose disposal challenges due to their ionic nature. pH-mediated systems generate acidic or alkaline waste streams, necessitating neutralization. Non-aqueous processes reduce effluent volume but require high-purity feedstocks .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling DIBHP in laboratory settings?

- Methodological Answer : DIBHP is thermally unstable and reactive. Researchers must use personal protective equipment (PPE) including neoprene gloves, indirect-vent goggles, and flame-resistant lab coats . Avoid skin/eye contact and ensure proper ventilation to prevent inhalation of vapors or dust. Storage should be in airtight containers away from heat sources (e.g., <25°C) . Emergency protocols for spills include using non-sparking tools for cleanup and avoiding water to prevent unintended reactions .

Q. How can researchers mitigate risks during DIBHP synthesis?

- Methodological Answer : Use controlled reaction conditions (e.g., low temperatures, inert atmospheres) to minimize thermal runaway risks. Monitor reaction progress via inline spectroscopy (e.g., FTIR) to detect intermediate hydroperoxides . Implement quenching agents like sodium sulfide for excess reactants, as described in reductive continuity reactions .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying DIBHP content in complex mixtures?

- Methodological Answer : Traditional titration methods (e.g., iodometric) are error-prone due to side reactions . Advanced alternatives include:

- HPLC with UV detection (λ = 254 nm) for separating DIBHP from isomers like cumene hydroperoxide .

- Differential Scanning Calorimetry (DSC) to assess purity by measuring decomposition enthalpy .

- NMR spectroscopy (¹³C and ¹H) to resolve structural ambiguities in diisopropyl benzene derivatives .

Q. How does DIBHP’s thermal decomposition mechanism vary under catalytic vs. non-catalytic conditions?

- Methodological Answer : Non-catalytic decomposition follows first-order kinetics, producing acetone and phenolic byproducts via radical intermediates . In the presence of metal ions (e.g., Fe³⁺), decomposition accelerates due to redox cycling, increasing gas evolution (CO, CO₂) and explosion risks. Researchers should use adiabatic calorimetry (e.g., ARC) to model time-to-maximum-rate (TMR) under varying conditions .

Q. What strategies optimize DIBHP’s selectivity in cross-linking reactions for polymer synthesis?

- Methodological Answer : Adjust reaction stoichiometry and solvent polarity to favor desired pathways. For example, using α,α'-bis-(2-hydroxy-3,5-dialkyl phenyl)-p-diisopropyl benzene as a stabilizer reduces side reactions during poly(lactic acid) cross-linking . Kinetic modeling (e.g., DFT calculations) can predict activation energies for competing pathways .

Q. How can researchers address discrepancies in DIBHP’s reported reaction kinetics?

- Methodological Answer : Contradictions arise from impurities (e.g., residual benzene) or inconsistent measurement techniques. Standardize protocols by:

- Pre-purifying DIBHP via vacuum distillation .

- Validating kinetic data with multiple methods (e.g., gas evolution tracking and DSC) .

- Reporting solvent effects explicitly, as polar solvents stabilize transition states in oxidation reactions .

Q. What are the implications of benzene contamination in DIBHP synthesis?

- Methodological Answer : Benzene, a byproduct of incomplete propylation in cumene-based routes , can inhibit DIBHP formation and pose carcinogenic risks. Mitigation strategies include:

- Using zeolite catalysts (e.g., UOP Q-Max) to improve alkylation selectivity .

- Implementing GC-MS with headspace sampling to detect benzene at ppm levels .

Experimental Design Considerations

Q. How to design a scalable reactor for DIBHP-mediated oxidations?

- Methodological Answer : Pilot-scale reactors require:

- Continuous flow systems to minimize thermal hazards, as batch reactors risk localized overheating .

- In-situ monitoring via Raman spectroscopy for real-time peroxide concentration tracking .

- Pressure relief valves set to <10 psi, given DIBHP’s rapid gas generation during decomposition .

Q. What computational tools predict DIBHP’s stability in novel solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.